3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide moiety, and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where the pyrazole derivative is reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid under suitable conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1H-pyrazole
- N-(4-sulfamoylphenyl)benzamide
- 4-chloro-3,5-dimethyl-1H-pyrazole
Uniqueness
What sets 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H27ClN4O3S |
---|---|
Molecular Weight |
487g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C24H27ClN4O3S/c1-17-23(25)18(2)29(27-17)16-19-7-6-8-20(15-19)24(30)26-21-9-11-22(12-10-21)33(31,32)28-13-4-3-5-14-28/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,26,30) |
InChI Key |
ZHVZPPGIOOWDIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.